molecular formula C12H13N3O3 B2935516 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1272771-49-9

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Numéro de catalogue: B2935516
Numéro CAS: 1272771-49-9
Poids moléculaire: 247.254
Clé InChI: VECWKRNOHNUCCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 912771-38-1) is a heterocyclic compound featuring a triazolopyridine core substituted with a tetrahydropyran (oxan-4-yl) group at the 3-position and a carboxylic acid at the 6-position. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol, and it is reported to have a purity of >95% . The oxan-4-yl group introduces a cyclic ether moiety, which may enhance solubility and influence pharmacokinetic properties compared to simpler alkyl or aryl substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(17)9-1-2-10-13-14-11(15(10)7-9)8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECWKRNOHNUCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C3N2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves multiple steps, starting with the formation of the core triazolopyridine structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The oxan-4-yl group is then introduced through a substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.

Analyse Des Réactions Chimiques

Palladium-Catalyzed Hydrazide Addition

A prominent method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine. The reaction proceeds via chemoselective terminal nitrogen attack, followed by dehydration under microwave irradiation in acetic acid. This method achieves high yields (75–90%) and scalability .

Reaction Scheme :

2 Chloropyridine+HydrazidePd catalyst MWTriazolo 4 3 a pyridine core\text{2 Chloropyridine}+\text{Hydrazide}\xrightarrow{\text{Pd catalyst MW}}\text{Triazolo 4 3 a pyridine core}

Electrochemical Desulfurative Cyclization

An alternative metal-free strategy employs electrochemical desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. This method operates under mild conditions (room temperature, no oxidants) and accommodates diverse functional groups .

Conditions :

  • Solvent: Acetonitrile/water

  • Voltage: 1.5 V

  • Yield: 60–85%

Oxidative Cyclization with Ceric Ammonium Nitrate

Ceric ammonium nitrate (CAN)-mediated oxidative cyclization of amidrazones and aldehydes in polyethylene glycol offers an eco-friendly route. This method is notable for recyclable solvents and commercial viability .

Functional Group Reactivity

The compound’s reactivity is dominated by two key groups:

Carboxylic Acid Group

  • Amidation : Reacts with amines to form amides under carbodiimide coupling (e.g., EDC/HOBt).

  • Esterification : Forms esters via acid-catalyzed reactions with alcohols (e.g., methanol/H₂SO₄).

Triazole Nitrogen Atoms

  • Cycloadditions : Participates in [3+2] cycloadditions with alkynes or nitriles under copper catalysis.

  • N-Alkylation : Reacts with alkyl halides in basic conditions (e.g., K₂CO₃/DMF).

Microwave-Assisted Functionalization

Microwave irradiation accelerates reactions such as:

  • Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups at the pyridine ring .

  • Dehydration : Converts intermediate hydrazides to triazoles in <30 minutes .

Applications De Recherche Scientifique

Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties[{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism by which 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Features and Physicochemical Properties

The table below compares structural and physicochemical parameters of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid with its analogs:

Compound Name (CAS) Substituent (Position) Molecular Formula Molecular Weight (g/mol) LogP* Purity Key Features
This compound (912771-38-1) Oxan-4-yl (3) C₁₂H₁₃N₃O₃ 247.25 N/A >95% Cyclic ether enhances polarity
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (1135695-98-5) Phenyl (3) C₁₃H₉N₃O₂ 239.24 N/A >95% Aromatic substituent; higher lipophilicity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (1031619-88-1) Methyl (3) C₈H₇N₃O₂ 177.16 0.736 >95% Compact alkyl group; moderate LogP
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (1216475-30-7) Bromo (8) C₇H₄BrN₃O₂ 242.03 N/A >95% Halogenation for electronic modulation
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (948007-55-4) 4-Methoxyphenyl (3) C₁₄H₁₁N₃O₃ 269.26 N/A >95% Methoxy group improves solubility
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (112811-65-1) CF₃ (3) C₁₀H₁₀F₃N₃O₂ 261.20 N/A >95% Fluorine enhances metabolic stability

Substituent Effects on Properties

  • Oxan-4-yl vs.
  • Methyl vs. Oxan-4-yl : The methyl derivative (C₈H₇N₃O₂) has a lower molecular weight (177.16 vs. 247.25) and LogP (0.736), suggesting reduced steric hindrance and moderate lipophilicity .
  • Halogenation : Bromination at the 8-position (C₇H₄BrN₃O₂) adds steric bulk and alters electronic properties, which may affect binding affinity in medicinal applications .
  • Methoxy and Trifluoromethyl : Methoxy groups (C₁₄H₁₁N₃O₃) enhance polarity, while trifluoromethyl groups (C₁₀H₁₀F₃N₃O₂) provide electron-withdrawing effects and metabolic resistance .

Activité Biologique

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique triazolo-pyridine core with an oxane ring, contributing to its distinct biological profile. Its molecular formula is C11H14N4OC_{11}H_{14}N_{4}O, and it is categorized under nitrogen-containing heterocycles known for significant pharmacological activities.

Biological Activity Overview

Research indicates that compounds within the triazolo-pyridine class exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects.

The mechanism of action for this compound involves interactions with molecular targets such as:

  • Enzymes : It may inhibit enzymes like JAK1 and JAK2, which are implicated in inflammatory responses.
  • Receptors : The compound could bind to various receptors, influencing cellular signaling pathways.

Antitumor Activity

A study evaluated the efficacy of related triazolo compounds against cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects.

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that modifications to the triazolo structure can enhance anticancer activity.

Enzyme Inhibition Studies

Research into the enzyme inhibition capabilities of this compound has shown that it can effectively inhibit JAK kinases at nanomolar concentrations. This inhibition is crucial for therapeutic strategies targeting inflammatory diseases.

Safety and Toxicity

According to data from PubChem, this compound is classified as harmful if swallowed and causes skin irritation . Understanding these safety profiles is essential for further development in medicinal chemistry.

Q & A

Q. Q1. What synthetic routes are most effective for preparing 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, and how can yield/purity be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

Core Formation : Condensation of pyridine derivatives with hydrazine precursors to form the triazolo-pyridine scaffold. For example, cyclization of 2-aminopyridine derivatives under acidic conditions .

Functionalization : Introducing the oxan-4-yl group via nucleophilic substitution or coupling reactions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity .

Carboxylic Acid Introduction : Oxidation of methyl or hydroxymethyl groups at position 6 using KMnO₄ or RuO₄ under controlled pH .

Q. Optimization Tips :

  • Use microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .
  • Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to ≥95% purity .

Basic Research: Structural Characterization

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the triazolo-pyridine core. The oxan-4-yl group shows distinct δ 3.5–4.0 ppm (m, OCH₂) and δ 1.7–2.1 ppm (m, CH₂) .
    • 19F NMR (if fluorinated analogs are synthesized): Verify absence of byproducts .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out impurities.
  • X-ray Crystallography : Resolve regiochemistry of the triazolo-pyridine fusion and substituent orientation .

Q. Purity Assessment :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm. Retention time consistency (±0.2 min) indicates purity .

Advanced Research: Biological Activity Contradictions

Q. Q3. How to resolve discrepancies in reported biological activities (e.g., kinase inhibition vs. no activity) across studies?

Methodological Answer:

  • Assay Validation :
    • Use standardized kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with positive controls (e.g., staurosporine) to confirm target engagement .
    • Test solubility in DMSO/PBS to ensure compound stability (e.g., dynamic light scattering for aggregation detection) .
  • Structural Confirmation : Re-synthesize batches and verify purity (HPLC ≥98%) to rule out impurity-driven false positives .
  • Dose-Response Analysis : Perform IC₅₀ curves (0.1–100 µM) in triplicate to assess reproducibility .

Q. Q4. What strategies enable regioselective functionalization of the 6-carboxylic acid group for SAR studies?

Methodological Answer:

  • Esterification : Protect the carboxylic acid as methyl ester (SOCl₂/MeOH) to prevent side reactions during subsequent modifications .
  • Amide Coupling : Use EDCl/HOBt to conjugate amines, enabling library synthesis for bioactivity screening .
  • Metal-Catalyzed Reactions :
    • Buchwald-Hartwig Amination : Introduce aryl/heteroaryl groups at position 6 via Pd₂(dba)₃/Xantphos catalysis .
    • Click Chemistry : Azide-alkyne cycloaddition to append triazole moieties for solubility optimization .

Q. Challenges :

  • Steric hindrance from the oxan-4-yl group may reduce coupling efficiency. Use bulky ligands (e.g., SPhos) to enhance reactivity .

Advanced Research: Mechanistic Studies

Q. Q5. How to design in vitro assays to elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler®) to identify selectivity .
  • Binding Mode Analysis :
    • Molecular Docking : Use AutoDock Vina with kinase X-ray structures (PDB: 3NY3) to predict binding poses.
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Cellular Assays :
    • Western Blotting : Monitor phosphorylation of downstream targets (e.g., p38 MAPK) in HEK293 cells .
    • Apoptosis Assay : Use Annexin V/PI staining to correlate kinase inhibition with cytotoxic effects .

Advanced Research: Analytical Method Development

Q. Q6. How to develop a robust LC-MS method for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation :
    • Plasma/Serum : Protein precipitation with acetonitrile (1:3 v/v). Centrifuge at 14,000 rpm to remove debris .
  • LC Conditions :
    • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : 0.1% formic acid in H₂O (A) and MeCN (B). Gradient: 5–95% B over 6 min .
  • MS Detection :
    • ESI+ : Monitor [M+H]⁺ at m/z 290.1 (calculated for C₁₃H₁₅N₃O₃).
    • Collision Energy : Optimize via MRM transitions (e.g., 290.1 → 272.1 for quantification) .

Q. Validation Parameters :

  • Linearity (R² >0.99), LOD (0.1 ng/mL), LOQ (0.3 ng/mL), and matrix effect (<15%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.